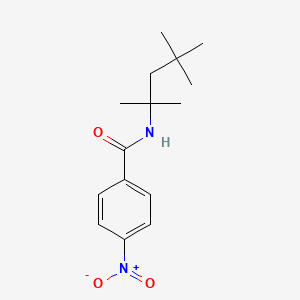

4-Nitro-N-(tert-octyl)benzamide

Descripción general

Descripción

4-Nitro-N-(tert-octyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) at the 4-position of the benzene ring and a tert-octyl group attached to the nitrogen atom of the amide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-(tert-octyl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with tert-octylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve recrystallization or chromatography techniques to obtain a high-purity compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitro-N-(tert-octyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Nucleophiles such as hydroxide ions (OH-), methoxide ions (CH3O-)

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed:

Reduction: 4-Amino-N-(tert-octyl)benzamide

Substitution: Various substituted benzamides depending on the nucleophile used

Hydrolysis: 4-Nitrobenzoic acid and tert-octylamine

Aplicaciones Científicas De Investigación

Chemistry: 4-Nitro-N-(tert-octyl)benzamide is used as an intermediate in the synthesis of other organic compounds. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of nitrobenzamide derivatives on cellular processes. It may also serve as a model compound for investigating the metabolism and toxicity of nitroaromatic compounds.

Medicine: While specific medical applications of this compound are not well-documented, benzamide derivatives are known for their potential therapeutic properties, including antimicrobial and anticancer activities. Further research may reveal similar applications for this compound.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mecanismo De Acción

The mechanism of action of 4-Nitro-N-(tert-octyl)benzamide is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The amide group provides stability and allows for interactions with enzymes and receptors. The tert-octyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

4-Nitrobenzamide: Lacks the tert-octyl group, making it less lipophilic and potentially less bioavailable.

N-(tert-octyl)benzamide: Lacks the nitro group, reducing its reactivity in certain chemical reactions.

4-Amino-N-(tert-octyl)benzamide: The reduced form of 4-Nitro-N-(tert-octyl)benzamide, with different chemical properties and reactivity.

Uniqueness: this compound is unique due to the combination of its nitro, amide, and tert-octyl groups. This combination imparts specific chemical reactivity, stability, and lipophilicity, making it a versatile compound for various applications in research and industry .

Actividad Biológica

4-Nitro-N-(tert-octyl)benzamide is a compound that has garnered attention for its biological activities, particularly in pharmacological and biochemical contexts. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C13H19N3O3

- Molecular Weight : 251.31 g/mol

- CAS Number : 101354-47-6

This compound exhibits various biological activities primarily attributed to its nitro group, which can enhance the compound's reactivity and interaction with biological targets. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can influence cellular signaling pathways and contribute to its pharmacological effects.

Biological Activities

-

Antimicrobial Activity

- Research indicates that nitro-substituted benzamides, including this compound, possess significant antibacterial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.

- For example, compounds with similar structures demonstrated MIC values as low as 2 μg/ml against Staphylococcus aureus and Escherichia coli .

-

Anti-inflammatory Effects

- Nitro compounds are recognized for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

-

Anticancer Potential

- Preliminary studies suggest that this compound may exhibit anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through ROS generation and subsequent activation of apoptotic pathways . Further research is needed to elucidate its mechanisms in cancer therapy.

Case Studies

- A study conducted by Malasala et al. (2021) evaluated various nitro-substituted benzamides for their antibacterial activity. The findings indicated that compounds with a nitro group exhibited enhanced efficacy against resistant bacterial strains, highlighting the potential of this compound in treating infections caused by multi-drug resistant organisms .

- Another investigation focused on the anti-inflammatory properties of nitro fatty acids, noting that similar compounds could inhibit NF-kB signaling pathways, which are crucial in mediating inflammation . This suggests that this compound may also play a role in modulating inflammatory responses.

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-14(2,3)10-15(4,5)16-13(18)11-6-8-12(9-7-11)17(19)20/h6-9H,10H2,1-5H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACGEWWFPVXRGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351336 | |

| Record name | 4-Nitro-N-(tert-octyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101354-47-6 | |

| Record name | 4-Nitro-N-(tert-octyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.